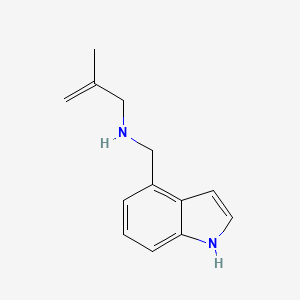![molecular formula C11H15NO B6645496 3-[(2-Methylprop-2-enylamino)methyl]phenol](/img/structure/B6645496.png)
3-[(2-Methylprop-2-enylamino)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Methylprop-2-enylamino)methyl]phenol, also known as MPMP, is a compound that has gained attention in the scientific community due to its potential therapeutic properties. MPMP is a phenol derivative and is synthesized using various methods. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. In
Applications De Recherche Scientifique
3-[(2-Methylprop-2-enylamino)methyl]phenol has been studied for its potential therapeutic properties. It has been shown to have antioxidant, anti-inflammatory, and anti-tumor properties. 3-[(2-Methylprop-2-enylamino)methyl]phenol has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 3-[(2-Methylprop-2-enylamino)methyl]phenol involves the inhibition of the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. 3-[(2-Methylprop-2-enylamino)methyl]phenol also inhibits the production of reactive oxygen species, which are known to contribute to oxidative stress and inflammation.
Biochemical and Physiological Effects:
3-[(2-Methylprop-2-enylamino)methyl]phenol has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. 3-[(2-Methylprop-2-enylamino)methyl]phenol also decreases the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In addition, 3-[(2-Methylprop-2-enylamino)methyl]phenol has been shown to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[(2-Methylprop-2-enylamino)methyl]phenol in lab experiments is that it has been shown to have low toxicity. This makes it a safe compound to use in cell culture and animal studies. However, one limitation of using 3-[(2-Methylprop-2-enylamino)methyl]phenol is that it is not very soluble in water, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for research on 3-[(2-Methylprop-2-enylamino)methyl]phenol. One area of research could focus on the use of 3-[(2-Methylprop-2-enylamino)methyl]phenol in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Another area of research could focus on the use of 3-[(2-Methylprop-2-enylamino)methyl]phenol in the treatment of cancer. Additionally, future research could focus on improving the solubility of 3-[(2-Methylprop-2-enylamino)methyl]phenol to make it easier to use in experimental setups.
Méthodes De Synthèse
3-[(2-Methylprop-2-enylamino)methyl]phenol can be synthesized using various methods. One of the methods involves the reaction of 2-methylprop-2-en-1-amine with 3-bromo-4-hydroxybenzaldehyde in the presence of a base. Another method involves the reaction of 2-methylprop-2-en-1-amine with 3-bromo-4-methoxybenzaldehyde in the presence of a base. Both methods result in the formation of 3-[(2-Methylprop-2-enylamino)methyl]phenol.
Propriétés
IUPAC Name |
3-[(2-methylprop-2-enylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9(2)7-12-8-10-4-3-5-11(13)6-10/h3-6,12-13H,1,7-8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYWXNBMZDIVOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNCC1=CC(=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Chloro-5-fluorophenyl)sulfonyl-propylamino]acetic acid](/img/structure/B6645425.png)



![4-chloro-3-[(2-ethylpyrazol-3-yl)methylamino]-N-methylbenzamide](/img/structure/B6645452.png)




![2-methyl-N-[(4-methyl-3-nitrophenyl)methyl]prop-2-en-1-amine](/img/structure/B6645504.png)
![6-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid](/img/structure/B6645518.png)
![2,2-Dimethyl-3-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)cyclobutan-1-ol](/img/structure/B6645519.png)